molecular formula C10H13NO3S B5626095 N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE

N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE

Cat. No.: B5626095
M. Wt: 227.28 g/mol
InChI Key: PRTRCIJVVRMTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Toluene-4-sulfonylmethyl)-acetamide: is an organic compound characterized by the presence of a toluene-4-sulfonyl group attached to a methyl-acetamide moiety

Scientific Research Applications

Chemistry: N-(Toluene-4-sulfonylmethyl)-acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the preparation of sulfonamide-based compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Sulfonamide derivatives are known for their antibacterial and anti-inflammatory properties, making this compound a valuable intermediate in drug development.

Industry: The compound finds applications in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Toluene-4-sulfonylmethyl)-acetamide typically involves the reaction of toluene-4-sulfonyl chloride with methylamine, followed by acetylation. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Sulfonylation: Toluene-4-sulfonyl chloride reacts with methylamine in the presence of a base to form N-(Toluene-4-sulfonylmethyl)-amine.

    Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(Toluene-4-sulfonylmethyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The sulfonyl group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophilic substitution reactions often use bases like pyridine or triethylamine.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various sulfonamide or sulfonate esters.

Mechanism of Action

The mechanism of action of N-(Toluene-4-sulfonylmethyl)-acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

    N-(Toluene-4-sulfonyl)-acetamide: Lacks the methyl group, resulting in different reactivity and properties.

    N-(Toluene-4-sulfonylmethyl)-benzamide: Contains a benzamide group instead of an acetamide group, altering its chemical behavior.

    N-(Toluene-4-sulfonylmethyl)-methanesulfonamide: Features a methanesulfonamide group, which affects its solubility and reactivity.

Uniqueness: N-(Toluene-4-sulfonylmethyl)-acetamide is unique due to the presence of both a sulfonyl and an acetamide group, providing a balance of hydrophilic and hydrophobic properties. This dual functionality makes it versatile for various chemical transformations and applications.

Properties

IUPAC Name

N-[(4-methylphenyl)sulfonylmethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3S/c1-8-3-5-10(6-4-8)15(13,14)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTRCIJVVRMTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501334861
Record name N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14674-19-2
Record name N-{[(4-Methylphenyl)sulfonyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501334861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Reactant of Route 2
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Reactant of Route 3
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-(TOLUENE-4-SULFONYLMETHYL)-ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.